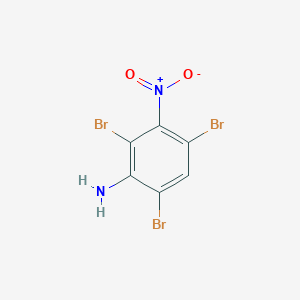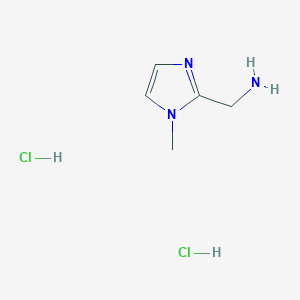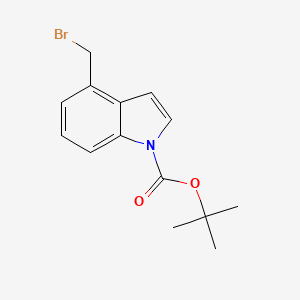
8-(Tributylstannyl)quinoline
Overview
Description
8-(Tributylstannyl)quinoline is a chemical compound with the molecular formula C21H33NSn . It is a derivative of quinoline, which is a nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
The molecular structure of 8-(Tributylstannyl)quinoline consists of a quinoline ring attached to a tributylstannyl group . The InChI code for this compound is 1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;31-3-4-2;/h1-5,7H;31,3-4H2,2H3; .Scientific Research Applications
Biological Activity and Antimicrobial Agents
Quinoline derivatives are explored for their antimicrobial and cytotoxic properties. Studies reveal that certain nitrogenous heterocyclic compounds linked to quinoline structures exhibit potential activity against microbial infections and cancer cells. The biological activity of these compounds, including antimicrobial and cytotoxic effects, makes them candidates for pharmacological applications (Farhan & Saour, 2017).
Metal Coordination Chemistry
Quinoline derivatives are utilized in the formation of coordination complexes with metals. The study of 8-(dimesitylboryl)quinoline demonstrates its ability to form complexes with Cu(I), Ag(I), and Pd(II), highlighting the potential of quinoline compounds in materials science and catalysis (Son, Pudenz, & Hoefelmeyer, 2010).
Anticancer Research
Quinoline-based compounds have shown effective anticancer activity. Their ability to inhibit various biological targets, such as tyrosine kinases and DNA repair mechanisms, positions them as valuable scaffolds in cancer drug discovery. This underscores the importance of quinoline derivatives in medicinal chemistry and oncology research (Solomon & Lee, 2011).
Fluorescent Labeling and Sensing
Derivatives of 8-hydroxyquinoline, a compound closely related to 8-(Tributylstannyl)quinoline, are investigated for their potential as fluorescent labeling agents. For instance, 8-(4,6-dichloro-1,3,5-triazinylamino)quinoline has been synthesized for the spectrofluorimetric determination of phenols, indicating the role of quinoline derivatives in analytical chemistry (Su et al., 2001).
Corrosion Inhibition
Quinoline compounds, including derivatives like 8-aminoquinoline, are studied for their effectiveness as corrosion inhibitors for metals, showcasing the potential of quinoline derivatives in industrial applications and materials protection (Wang et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is structurally similar to 8-(tributylstannyl)quinoline, exhibit a wide range of biological activities . These compounds have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .
Mode of Action
It is known that 8-hq derivatives interact with their targets and cause changes that result in antimicrobial, anticancer, and antifungal effects . The mechanism of action of these derivatives was investigated, and the results showed that they act at an early stage of the virus lifecycle, reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells .
Biochemical Pathways
8-hq derivatives have been shown to have a significant impact on various biochemical pathways, contributing to their broad range of biological activities .
Result of Action
8-hq derivatives have been shown to exhibit antimicrobial, anticancer, and antifungal effects . These effects suggest that 8-(Tributylstannyl)quinoline may have similar impacts at the molecular and cellular levels.
properties
IUPAC Name |
tributyl(quinolin-8-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXBLYUOIPJSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479334 | |
| Record name | 8-(tributylstannyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478282-21-2 | |
| Record name | 8-(tributylstannyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1314859.png)












